4-Chloro-2-methyl-6-nitroaniline CAS number 62790-50-5 properties
4-Chloro-2-methyl-6-nitroaniline CAS number 62790-50-5 properties
An In-Depth Technical Guide to 4-Chloro-2-methyl-6-nitroaniline (CAS No. 62790-50-5)
This guide provides a comprehensive technical overview of 4-Chloro-2-methyl-6-nitroaniline, a key chemical intermediate for professionals in research, development, and manufacturing. Our focus is on delivering field-proven insights into its properties, handling, and applications to ensure both safety and efficacy in experimental design.
Core Compound Identification and Physicochemical Profile
4-Chloro-2-methyl-6-nitroaniline, registered under CAS Number 62790-50-5, is a substituted aniline derivative.[1][2] Its distinct molecular architecture, featuring chloro, methyl, and nitro functional groups on an aniline backbone, makes it a versatile building block in organic synthesis. The compound typically presents as orange crystals, needles, or a crystalline powder.[3][4]
A precise understanding of its physicochemical properties is the foundation of its effective use. These parameters dictate everything from solvent selection and reaction temperature to storage conditions and purification strategies.
Table 1: Key Physicochemical Properties of 4-Chloro-2-methyl-6-nitroaniline
| Property | Value | Source(s) |
| CAS Number | 62790-50-5 | [1][2][5] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][5][6] |
| Molecular Weight | 186.60 g/mol | [1][5][7] |
| Appearance | Orange crystals, needles, or powder | [3][4] |
| Melting Point | 126-132 °C | [3][4][8] |
| Boiling Point | 328.7 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 152.6 ± 26.5 °C | [3] |
| Purity (Assay) | ≥97.5% (by GC) | [4] |
Note: Values may exhibit slight variations between different suppliers and batches. Always refer to the lot-specific Certificate of Analysis for precise data.[1]
Molecular Structure and Spectroscopic Validation
The identity and purity of a chemical intermediate are non-negotiable in research and drug development. Spectroscopic analysis provides an empirical fingerprint of the molecule, confirming its structure and quantifying impurities.
Molecular Structure
The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity. The ortho- and para-directing effects of the amino and methyl groups are electronically countered by the meta-directing and withdrawing effects of the nitro and chloro groups, leading to a unique electronic profile for synthetic transformations.
Caption: Molecular structure of 4-Chloro-2-methyl-6-nitroaniline.
Spectroscopic Identity Confirmation
While specific spectral data is lot-dependent, standard analytical techniques are used for verification.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the structural isomer. The proton NMR will show distinct signals for the aromatic protons, the amine protons, and the methyl group protons, with chemical shifts and splitting patterns confirming their relative positions.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amine group, the asymmetric and symmetric stretches of the nitro group (NO₂), and C-Cl bond vibrations.
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Mass Spectrometry (MS): This technique confirms the molecular weight of 186.60 g/mol and provides fragmentation patterns that further corroborate the compound's structure.[1][7]
A self-validating workflow demands that researchers acquire and interpret at least two of these spectroscopic data sets to unequivocally confirm the identity of the starting material before its inclusion in any synthetic protocol.
Safety Protocols and Handling Workflow
As a nitro-aromatic compound, 4-Chloro-2-methyl-6-nitroaniline requires careful handling. The primary hazards are skin, eye, and respiratory irritation.[10] Adherence to a strict safety workflow is essential to mitigate exposure risks.
Hazard Profile
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Skin Irritation: Causes skin irritation.[10]
-
Eye Irritation: Causes serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory tract irritation.[10]
Recommended Handling Protocol
The following workflow is designed as a self-validating system, where each step is a checkpoint to ensure safety.
Caption: A systematic workflow for the safe handling of 4-Chloro-2-methyl-6-nitroaniline.
Causality Behind Protocol Steps:
-
Fume Hood Usage: The causality is direct; nitro-aromatic dusts can be easily inhaled. A fume hood provides engineering control to capture aerosols and dust at the source, preventing respiratory exposure.[3][10]
-
Personal Protective Equipment (PPE): Nitrated anilines can be absorbed dermally. Nitrile gloves provide a chemical barrier, while safety goggles prevent eye contact with airborne particles, which could cause severe irritation.[10]
-
Controlled Storage: The compound should be stored in a cool, dry, and well-ventilated place away from incompatible materials.[3] This prevents potential degradation and reactions. The container must be kept tightly closed to prevent sublimation or contamination.[10]
Applications in Synthetic Chemistry
4-Chloro-2-methyl-6-nitroaniline is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[11][] Its functional groups serve as reactive handles for a variety of chemical transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, forming a diamine derivative. This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and polymers. The resulting diamine can be used in condensation reactions or further functionalized.
-
Diazotization of the Amine Group: The primary amine can undergo diazotization to form a diazonium salt. This highly versatile intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -Br, -I) onto the aromatic ring.
-
Nucleophilic Aromatic Substitution: The chlorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles, allowing for the introduction of new functionalities at that position.
While specific synthesis routes starting from this exact molecule are proprietary or less documented in public literature, its utility can be inferred from the well-established chemistry of related nitroanilines, which are crucial precursors in producing dyes, antioxidants, and pharmaceuticals.[13]
Conclusion
4-Chloro-2-methyl-6-nitroaniline (CAS No. 62790-50-5) is a valuable chemical intermediate defined by its specific physicochemical properties and reactive functional groups. A thorough understanding of its characteristics, coupled with rigorous adherence to safety protocols, is paramount for its successful and safe application in research and development. The validation of material identity and purity through spectroscopic methods forms the bedrock of reliable and reproducible scientific outcomes.
References
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[B22253] CAS 62790-50-5 | 4-Chloro-2-methyl-6-nitroaniline, 98% - AJohnson. [Link]
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TIMTEC-BB SBB003699 - ChemBK. [Link]
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62790-50-5 | 4-Chloro-2-methyl-6-nitroaniline - Alachem Co., Ltd. [Link]
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4-Chloro-2-methyl-6-nitroaniline, min 98%, 100 grams - CP Lab Safety. [Link]
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4-Nitroaniline - Wikipedia. [Link]
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